molecular formula C23H20N4O2S B11772813 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11772813
M. Wt: 416.5 g/mol
InChI Key: XCHAXAUTHCAGNU-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a hydroxyphenyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the triazole ring. The final step involves the acylation of the triazole derivative with o-tolylacetic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl and hydroxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exhibits unique properties due to the specific positioning of the o-tolyl group. This positioning can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-16-7-5-6-10-20(16)24-21(29)15-30-23-26-25-22(17-11-13-19(28)14-12-17)27(23)18-8-3-2-4-9-18/h2-14,28H,15H2,1H3,(H,24,29)

InChI Key

XCHAXAUTHCAGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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